molecular formula C12H18O2 B124783 tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 154970-45-3

tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B124783
CAS No.: 154970-45-3
M. Wt: 194.27 g/mol
InChI Key: BZBMBZJUNPMEBD-UHFFFAOYSA-N
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Description

tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: is an organic compound with the molecular formula C12H18O2. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a tert-butyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through the esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester .

Comparison with Similar Compounds

    Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Similar structure but with an ethyl ester group instead of a tert-butyl group.

    Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar structure but with a methyl ester group.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The parent carboxylic acid without the ester group

Uniqueness: tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of the bulky tert-butyl group, which can influence the compound’s reactivity and steric properties. This makes it a valuable intermediate in the synthesis of sterically hindered molecules and polymers .

Properties

IUPAC Name

tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)14-11(13)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBMBZJUNPMEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

170283-35-9
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester, homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70889026
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154970-45-3
Record name 1,1-Dimethylethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154970-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester
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Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylethyl ester
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Record name tert-Butyl 5-Norbornene-2-carboxylate
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Synthesis routes and methods I

Procedure details

In a reactor, 66 g of cyclopentadiene was first put and then mixed with 500 g of tetrahydrofuran. To the reactor, 128 g of t-butyl acrylate was added. Thereafter, these reactants were subjected to a reaction at a temperature of -30 to 60° C. for 10 hrs with stirring. After the completion of the reaction, the solvent was vaporized in vacuo by use of a rotary evaporator then vacuum distilled to produce the title compound: yield is 90%.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

In a reactor, cyclopentadiene (66 g) and tetrahydrofuran solvent (500 g) were charged, and the mixture was stirred homogeneously. To the reaction mixture, tert-butyl acrylate (128 g) was added, and the resultant mixture was stirred at a temperature between −30° C. and 60° C. for about 10 hours to carry out the reaction. When the reaction was completed, the solvent was removed by using a rotary evaporator, and the residue was distilled under reduced pressure to obtain 176 g (yield: 90%) of tert-butyl 5-norbornene-2-carboxylate represented by chemical formula VIIa.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Cyclopentadiene (66 g) and 154 g of t-butyl acrylate were dissolved in 500 g of THF solvent. After the reaction at 30° C. for 24 hours, the solvent and excess t-butyl acrylate were removed in rotary evaporator. The residue was distilled under reduced pressure to obtain 150 g of t-butyl 5-norbornene- 2-carboxylate as a mixture of endo and exo (yield: 68%). NMR spectral data of the resulting compound (19) is shown in FIG. 2.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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